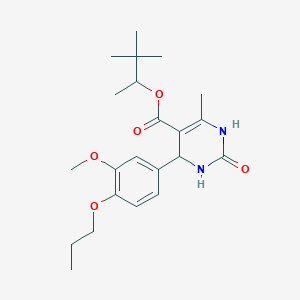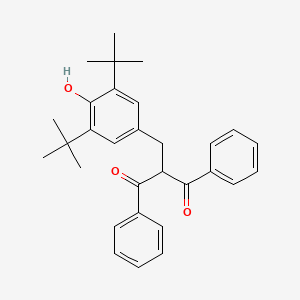![molecular formula C17H15BrN2O2 B11103837 1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11103837.png)
1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl and methylphenyl groups attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Bromophenyl Derivatives: Compounds containing bromophenyl groups attached to different heterocyclic rings.
Methylphenyl Derivatives: Compounds with methylphenyl groups attached to various heterocyclic systems.
Uniqueness
1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is unique due to the specific combination of bromophenyl and methylphenyl groups attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[5-(3-bromophenyl)-2-(4-methylphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-6-8-13(9-7-11)17-20(12(2)21)19-16(22-17)14-4-3-5-15(18)10-14/h3-10,17H,1-2H3 |
InChI Key |
VVZCUDMBALWGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(O2)C3=CC(=CC=C3)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-4-oxobutanoic acid](/img/structure/B11103756.png)

![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)

![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)
![1,3-dioxo-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11103795.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11103796.png)

![1-[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one](/img/structure/B11103801.png)
![Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11103803.png)
